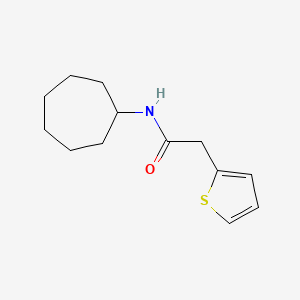

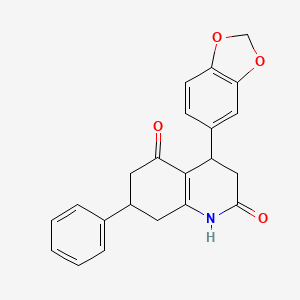

N-cycloheptyl-2-(2-thienyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to N-cycloheptyl-2-(2-thienyl)acetamide involves several chemical reactions, including the reaction of specific anilines with chloroacetyl chloride or other acylating agents to form acetamide derivatives. These reactions often utilize catalysts or specific conditions to promote the formation of the desired compound. For instance, the synthesis of similar acetamide compounds has been achieved through the reaction of cyanothioacetamide with α,β-unsaturated carbonyl compounds, yielding a range of heterocyclic compounds including thioxohydropyridine-3-carbonitriles and thienopyridines (Attaby et al., 2004).

Molecular Structure Analysis

Molecular structure analysis of acetamide derivatives, including N-cycloheptyl-2-(2-thienyl)acetamide, often employs techniques such as X-ray crystallography, NMR spectroscopy, and computational methods. These analyses provide detailed information on the spatial arrangement of atoms within a molecule, revealing insights into its three-dimensional conformation and potential for interactions. For example, a detailed spectroscopic characterization of similar N-(thienyl)acetamide compounds has provided insights into their structural features (Eller & Holzer, 2006).

Chemical Reactions and Properties

The chemical reactions and properties of N-cycloheptyl-2-(2-thienyl)acetamide and similar compounds are influenced by their functional groups and molecular structure. These compounds can undergo various chemical reactions, including cyclization, substitution, and addition reactions, which are essential for the synthesis of complex organic molecules. For instance, the formation of five-membered lactams from 2-chloro-N-(cycloalk-1-enyl)acetamides through radical cyclizations highlights the reactivity of such acetamide derivatives (Sato et al., 1992).

Applications De Recherche Scientifique

Heterocyclic Synthesis

A study by Elgemeie et al. (1988) demonstrated the use of arylmethylenecyanothioacetamide in synthesizing 3-cyano-2(1H)-pyridinethione derivatives, which could then be converted into thieno[2,3-b]pyridine derivatives. This process underscores the importance of N-cycloheptyl-2-(2-thienyl)acetamide derivatives in the novel synthesis of pyridines and thieno[2,3-b]pyridine derivatives, highlighting its role in expanding heterocyclic chemistry Elgemeie, H. A. Elfahham, H. A. Nabey, 1988.

Immunological Applications

Kikelj et al. (1998) described a carbocyclic muramyl dipeptide (MDP) analogue, highlighting its immunomodulatory effects. This compound enhanced the maturation of lymphocytes B to plasma cells and increased the activity of lymphocytes B, T, and macrophages without altering their numbers. This study points to the potential of N-cycloheptyl-2-(2-thienyl)acetamide derivatives in developing novel immunologically active compounds Kikelj, D. et al., 1998.

Corrosion Inhibition

Yıldırım and Çetin (2008) synthesized 2-(Alkylsulfanyl)-N-(pyridin-2-yl) acetamide derivatives and tested them as corrosion inhibitors. These compounds showed promising inhibition efficiencies in acidic and oil medium, highlighting the relevance of N-cycloheptyl-2-(2-thienyl)acetamide derivatives in corrosion science Yıldırım, M. Çetin, 2008.

Material Science

Geng et al. (2016) explored cyclo(l-Lys-l-Glu) derivatives for their ability to efficiently gelate a wide variety of organic solvents or water. One derivative exhibited spontaneous chemical reaction in organogel, altering color and increasing mechanical strength over time due to Schiff base formation. This study underscores the utility of N-cycloheptyl-2-(2-thienyl)acetamide derivatives in developing new materials with potential applications in various fields Geng, H. et al., 2016.

Environmental Toxicology

Parolini et al. (2010) utilized a battery of biomarkers in Dreissena polymorpha to evaluate the sub-lethal effect of paracetamol, a compound structurally related to N-cycloheptyl-2-(2-thienyl)acetamide. This research contributes to understanding the environmental impact and toxicity of such compounds, demonstrating their significance in environmental toxicology Parolini, M. et al., 2010.

Propriétés

IUPAC Name |

N-cycloheptyl-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NOS/c15-13(10-12-8-5-9-16-12)14-11-6-3-1-2-4-7-11/h5,8-9,11H,1-4,6-7,10H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKUHRBHSOAAEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-2-(2-thienyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-morpholinyl)-1-oxa-8-azaspiro[4.5]decane dihydrochloride](/img/structure/B5545341.png)

![N-[(tert-butylamino)carbonyl]-2,6-dichloro-4-methylnicotinamide](/img/structure/B5545359.png)

![3-[2-(4-methylphenyl)-2-oxoethylidene]-2-piperazinone](/img/structure/B5545371.png)

![N-({(2S,4S)-4-fluoro-1-[(1-methyl-1H-pyrazol-4-yl)carbonyl]pyrrolidin-2-yl}methyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B5545381.png)

![N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5545388.png)

![4-(4-{[2-(2-hydroxyethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5545391.png)

![3-chloro-4-fluoro-N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-1-benzothiophene-2-carboxamide hydrochloride](/img/structure/B5545399.png)

![4-[(2-thienylacetyl)amino]benzamide](/img/structure/B5545406.png)

![2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545408.png)

![5-[(benzylamino)methyl]-1,3-dimethyl-1,3-dihydro-2H-benzimidazol-2-one hydrochloride](/img/structure/B5545425.png)